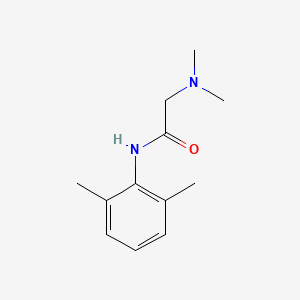

2-(Dimethylamino)-N-(2,6-dimethylphenyl)acetamide

CAS No.: 21236-54-4

Cat. No.: VC1624390

Molecular Formula: C12H18N2O

Molecular Weight: 206.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21236-54-4 |

|---|---|

| Molecular Formula | C12H18N2O |

| Molecular Weight | 206.28 g/mol |

| IUPAC Name | 2-(dimethylamino)-N-(2,6-dimethylphenyl)acetamide |

| Standard InChI | InChI=1S/C12H18N2O/c1-9-6-5-7-10(2)12(9)13-11(15)8-14(3)4/h5-7H,8H2,1-4H3,(H,13,15) |

| Standard InChI Key | OAEQFELYEXDQSI-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=CC=C1)C)NC(=O)CN(C)C |

| Canonical SMILES | CC1=C(C(=CC=C1)C)NC(=O)CN(C)C |

Introduction

2-(Dimethylamino)-N-(2,6-dimethylphenyl)acetamide is an organic compound belonging to the class of amides. It is structurally related to several local anesthetics, such as lidocaine, and features a dimethylamino group attached to an acetamide structure with a 2,6-dimethylphenyl substituent. The compound's molecular formula is C12H18N2O, and its molecular weight is approximately 206.28 g/mol, as computed by PubChem .

Synthesis Methods

The synthesis of 2-(Dimethylamino)-N-(2,6-dimethylphenyl)acetamide typically involves several chemical reactions. While specific synthesis pathways are not detailed in the available literature, the compound's production often requires precise control over reaction conditions to achieve high purity and yield. This is crucial for pharmaceutical applications where purity is paramount.

Biological Activity and Mechanism of Action

2-(Dimethylamino)-N-(2,6-dimethylphenyl)acetamide exhibits biological activities similar to those of lidocaine, primarily functioning as a local anesthetic. It works by blocking sodium channels in neuronal membranes, which prevents the propagation of nerve impulses and leads to a decrease in neuronal excitability and pain sensation. Additionally, it may exhibit anti-inflammatory properties and has been studied for its effects on cardiac tissues.

Cardiac Effects

-

Cardiac Tissue Studies: The compound has been studied for its effects on cardiac tissues, suggesting potential applications in cardiovascular medicine.

Comparison with Similar Compounds

| Compound Name | CAS Number | Molecular Formula | Unique Features |

|---|---|---|---|

| Lidocaine | 137-58-6 | C14H22N2O | Widely used local anesthetic |

| Bupivacaine | 2180-92-9 | C18H28N2O | Longer duration of action than lidocaine |

| Mepivacaine | 64015-34-9 | C15H22N2O | Shorter duration; less vasodilatory effect |

| Prilocaine | 721-50-6 | C13H20N2O | Lower toxicity profile; used in dental procedures |

| 2-(Dimethylamino)-N-(2,6-dimethylphenyl)acetamide | 21236-54-4 | C12H18N2O | Structurally similar to lidocaine with potential enhanced efficacy |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume